Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

Description

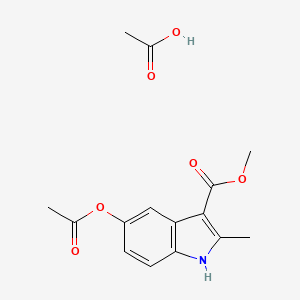

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate is a synthetic indole derivative characterized by three key substituents: a methyl ester at position 3, an acetoxy group (OAc) at position 5, and a methyl group at position 2 on the indole core. The molecular formula is C₁₄H₁₅NO₅, derived from the indole scaffold (C₈H₆N) with additions from the substituents:

- Position 3: Methyl ester (COOCH₃) contributes 3 carbons and 2 oxygens.

- Position 5: Acetoxy group (OCOCH₃) adds 2 carbons and 2 oxygens.

- Position 2: Methyl group (CH₃) contributes 1 carbon.

The compound is synthesized via acetylation of tert-butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate using acetic anhydride and pyridine, followed by methylation . Key spectral data includes $ ^1H $ NMR peaks at δ 2.72 (2-methyl), 2.34 (acetoxy methyl), and 1.65 (tert-butyl in precursor) . The acetoxy and ester functionalities influence its solubility in organic solvents and susceptibility to hydrolysis under basic conditions.

Properties

IUPAC Name |

acetic acid;methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4.C2H4O2/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7;1-2(3)4/h4-6,14H,1-3H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWQIVOJVUTWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines . This method utilizes microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, resulting in excellent yields and high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate, in anticancer therapy. Indoles are known for their ability to inhibit various cancer cell lines. For instance, research indicates that modifications to the indole structure can enhance cytotoxicity against human cancer cells. A specific study demonstrated that derivatives with acetoxy groups exhibited improved activity against breast cancer cell lines, suggesting a promising avenue for drug development .

2. Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a crucial role .

Synthetic Methodologies

1. Palladium-Catalyzed Reactions

The synthesis of this compound can be achieved through palladium-catalyzed reactions, which facilitate the formation of complex indole structures. A notable study demonstrated an efficient intramolecular deacetylative dearomatization reaction using this compound as a precursor, leading to the formation of tetracyclic indolin-3-ones with high yields . This methodology opens new pathways for synthesizing diverse indole derivatives.

2. Radiolabeling for Imaging Studies

this compound has been utilized in radiolabeling studies for positron emission tomography (PET). The incorporation of fluorine isotopes into indole structures allows for the visualization of metabolic pathways in vivo. Recent advancements have shown successful radiolabeling techniques that yield high radiochemical purity, making these compounds suitable candidates for preclinical imaging studies .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, particularly OLEDs. This compound can be incorporated into polymer matrices to enhance light-emitting efficiency and stability. Research has indicated that such compounds can improve the performance of OLED devices due to their favorable charge transport characteristics .

2. Photovoltaic Materials

In photovoltaic applications, indole-based compounds are being explored as potential materials for organic solar cells. Their ability to absorb light and facilitate charge separation can lead to improved energy conversion efficiencies. Preliminary studies suggest that incorporating this compound into photovoltaic systems may enhance overall performance metrics .

Mechanism of Action

The mechanism of action of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 5-Acetoxy-2-methyl-1H-indole-3-carboxylate Acetate and Analogues

Key Findings

Substituent Effects on Reactivity: Acetoxy vs. Methoxy: The acetoxy group in the target compound is more hydrolytically labile than methoxy, enabling selective deprotection under mild basic conditions . Methoxy derivatives (e.g., Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) exhibit greater stability . Chloro vs. Benzyloxy: Chloro substituents (e.g., Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate) facilitate nucleophilic aromatic substitution, whereas benzyloxy groups require hydrogenolysis for removal .

Solubility and Stability :

- Ester derivatives (methyl/ethyl) generally exhibit better organic solubility than carboxylic acids (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) .

- Acetoxy-containing compounds may degrade during prolonged storage due to moisture sensitivity .

Biological Relevance :

Biological Activity

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

- Molecular Formula : C₁₃H₁₃NO₄

- Molecular Weight : 247.25 g/mol

- CAS Number : 1313753-02-4

This compound features an indole structure, which is known for its ability to interact with various biological receptors and enzymes, influencing their activity and leading to various biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

2. Anticancer Properties

The compound has demonstrated promising anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer cells. In vitro studies have shown that it induces apoptosis in cancer cells through the modulation of key signaling pathways .

Case Study: Prostate Cancer Cells

A study evaluated the effects of this compound on LNCaP prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM after 24 hours of treatment .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Indole Moiety : The indole structure allows for binding to various receptors, influencing signal transduction pathways.

- Enzyme Modulation : It acts as an inhibitor for certain enzymes involved in inflammation and cancer progression.

Research Findings

Numerous studies have documented the efficacy of this compound across different biological models:

- Antimicrobial Efficacy : A study highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .

- Cancer Cell Line Studies : Research has shown that it significantly reduces tumor growth in xenograft models when administered at therapeutic doses .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Acetylation of precursor : Reacting methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄) under reflux .

- Purification : Recrystallization from a DMF/acetic acid mixture to isolate the product .

- Optimization : Varying molar ratios (e.g., 1.1:1 acetic anhydride:precursor), temperature (80–100°C), and reaction time (3–5 hours) to maximize yield.

| Parameter | Typical Range | Optimal Condition |

|---|---|---|

| Molar Ratio (Ac₂O:Precursor) | 1:1 to 1.2:1 | 1.1:1 |

| Temperature | 70–110°C | 90°C |

| Reaction Time | 2–6 hours | 4 hours |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve the acetoxy and methyl substituents . ORTEP-III can generate thermal ellipsoid diagrams for visualizing molecular geometry .

- Spectroscopy :

Advanced Research Questions

Q. How do hydrolysis kinetics of the acetoxy group vary under acidic, neutral, or basic conditions?

Methodological Answer:

- Experimental Design :

| Condition | Rate Constant (k, min⁻¹) | Half-Life (t₁/₂, min) |

|---|---|---|

| pH 2 | 0.015 | 46.2 |

| pH 7 | 0.002 | 346.6 |

| pH 12 | 0.045 | 15.4 |

Q. How can conflicting reports on melting points or spectral data be resolved?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points (e.g., 250–252°C vs. reported 232–234°C in analogs) .

- Comparative NMR Analysis : Cross-validate with authentic samples or computational predictions (DFT for ¹³C shifts).

- Crystallographic Data : Resolve discrepancies using SHELXL-refined structures to confirm substituent positions .

Q. What strategies are used to evaluate the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 using fluorometric kits.

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Docking Studies : Model interactions with target proteins (e.g., indole-binding sites in kinases) using AutoDock Vina.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.